Parconazole

Übersicht

Beschreibung

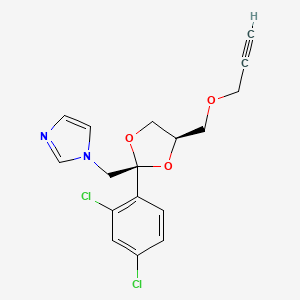

Parconazol ist ein synthetisches Derivat des Imidazols und gehört zur Klasse der Triazol-Antimykotika. Es wird hauptsächlich als orales Fungizid mit breitem Wirkungsspektrum gegen Dermatophyten, Hefen und andere Pilze eingesetzt. Im Gegensatz zu einigen anderen Antimykotika zeigt Parconazol keine antibakterielle Wirkung. Sein Wirkmechanismus beinhaltet die Hemmung der durch Cytochrom P450 abhängigen 14α-Dimethylierung von Lanosterol zu Ergosterol, einem wichtigen Bestandteil der Pilzzellmembran .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Parconazol wird aus 2,4-Dichlorbutyrophenon, Natriummethoxid, Methylchloracetet, Methylsulfonylchlorid und Triazol synthetisiert. Die Synthese umfasst mehrere Schritte, darunter die Darzen-Kondensation, Reduktion, Veresterung und Synthese mit Kaliumborhydrid .

Industrielle Produktionsmethoden

Die industrielle Produktion von Parconazol beinhaltet eine Reihe von chemischen Reaktionen, die auf hohe Ausbeute und Reinheit optimiert sind. Der Prozess ist so konzipiert, dass er energieeffizient und umweltfreundlich ist und nur minimale Abfallproduktion erzeugt .

Wissenschaftliche Forschungsanwendungen

Parconazole has a wide range of scientific research applications, including:

Antifungal Activity: It is used to treat fungal infections in both animals and humans by inhibiting the synthesis of ergosterol in fungal cell membranes.

Enhancing Solubility and Dissolution Rate: Research has shown that forming hydrochloride salts of this compound can enhance its solubility and dissolution rate, improving its pharmacological effectiveness.

Trans-Ungual Drug Delivery:

Solid Dispersion Technique: This technique is used to improve the solubility and dissolution rate of this compound, making it more effective as a drug.

Wirkmechanismus

Safety and Hazards

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Parconazole is synthesized from 2,4-dichlorobutyrophenone, sodium methoxide, methyl chloroacetate, methylsulfonyl chloride, and triazole. The synthesis involves several steps, including Darzen condensation, reduction, esterification, and synthesis using potassium borohydride .

Industrial Production Methods

The industrial production of this compound involves a series of chemical reactions that are optimized for high yield and purity. The process is designed to be energy-efficient and environmentally friendly, with minimal waste production .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Parconazol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit Parconazol verwendet werden, umfassen:

Oxidationsmittel: Wie Kaliumpermanganat und Wasserstoffperoxid.

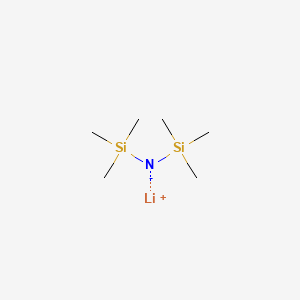

Reduktionsmittel: Wie Natriumborhydrid und Lithiumaluminiumhydrid.

Substitutionsmittel: Wie Halogene und Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von Parconazol zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Parconazol hat eine Vielzahl von wissenschaftlichen Forschungsanwendungen, darunter:

Antimykotische Aktivität: Es wird zur Behandlung von Pilzinfektionen bei Tieren und Menschen eingesetzt, indem es die Synthese von Ergosterol in Pilzzellmembranen hemmt.

Verbesserung der Löslichkeit und Auflösung: Forschungen haben gezeigt, dass die Bildung von Hydrochloridsalzen von Parconazol die Löslichkeit und Auflösung verbessern kann, was seine pharmakologische Wirksamkeit steigert.

Transunguale Arzneimittelverabreichung:

Feststoffdispersionstechnik: Diese Technik wird verwendet, um die Löslichkeit und Auflösung von Parconazol zu verbessern, wodurch es als Medikament wirksamer wird.

Wirkmechanismus

Parconazol übt seine antimykotischen Wirkungen aus, indem es die durch Cytochrom P450 abhängige 14α-Dimethylierung von Lanosterol zu Ergosterol hemmt. Diese Hemmung stört die Synthese und Integrität der Pilzzellmembran, was zu einer veränderten Membranpermeabilität und dem Verlust essentieller intrazellulärer Bestandteile führt und letztendlich das Wachstum von Pilzzellen hemmt .

Vergleich Mit ähnlichen Verbindungen

Parconazol gehört zur Imidazolgruppe der Antimykotika, die auch andere Verbindungen wie Enilconazol, Ketoconazol und Propiconazol umfasst. Im Gegensatz zu Nitroimidazolmolekülen fehlt Parconazol die Nitrogruppe, was zu seinen einzigartigen Eigenschaften beiträgt. Im Vergleich zu anderen ähnlichen Verbindungen zeichnet sich Parconazol durch seine breite antimykotische Aktivität und seinen spezifischen Wirkmechanismus aus, der auf das Pilzenzym Cytochrom P450 abzielt .

Liste ähnlicher Verbindungen

- Enilconazol

- Ketoconazol

- Propiconazol

Die einzigartigen Eigenschaften und die breite Aktivität von Parconazol machen es zu einer wertvollen Verbindung in der Behandlung von Pilzinfektionen und einem Gegenstand der laufenden wissenschaftlichen Forschung.

Eigenschaften

IUPAC Name |

1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O3/c1-2-7-22-9-14-10-23-17(24-14,11-21-6-5-20-12-21)15-4-3-13(18)8-16(15)19/h1,3-6,8,12,14H,7,9-11H2/t14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKACZZMDOWWGU-RHSMWYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC[C@@H]1CO[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016135 | |

| Record name | Parconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61400-59-7, 68685-54-1 | |

| Record name | Parconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061400597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-(1)-1-((2-(2,4-Dichlorophenyl)-4-((prop-2-ynyloxy)methyl)-1,3-dioxolan-2-yl)methyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068685541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-(±)-1-[[2-(2,4-dichlorophenyl)-4-[(prop-2-ynyloxy)methyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z2Z19C8Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methoxy-6-[(4-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline](/img/structure/B1225644.png)

![4-chloro-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B1225645.png)

![N-(4,5-diphenyl-2-oxazolyl)-2-[(1-methyl-5-tetrazolyl)thio]acetamide](/img/structure/B1225646.png)

![N-[2-(4-chlorophenyl)ethyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B1225648.png)

![2-(3,5-dimethylphenoxy)-N-[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B1225652.png)

![1-(4-Ethylphenyl)-3-[1-(phenylmethyl)-4-piperidinyl]thiourea](/img/structure/B1225654.png)

![2-[[2-[[5-(4-Tert-butylphenyl)-2-methoxycarbonyl-3-thiophenyl]amino]-2-oxoethyl]thio]acetic acid](/img/structure/B1225657.png)